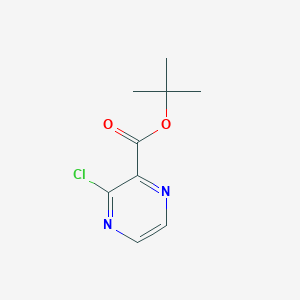
3,7,8-Trimethoxy-1,2-dihydronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,7,8-Trimethoxy-1,2-dihydronaphthalene is an organic compound with the molecular formula C13H16O3 It is a derivative of naphthalene, characterized by the presence of three methoxy groups at positions 3, 7, and 8, and a dihydro group at positions 1 and 2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,8-Trimethoxy-1,2-dihydronaphthalene can be achieved through several synthetic routes. One common method involves the methylation of 1,2-dihydronaphthalene derivatives. The reaction typically employs methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction conditions often include refluxing the mixture in an appropriate solvent such as acetone or dimethylformamide (DMF) to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions
3,7,8-Trimethoxy-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dihydro group to a fully saturated naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Conversion to fully saturated naphthalene derivatives.
Substitution: Introduction of halogen, nitro, or other functional groups at specific positions on the aromatic ring.
科学研究应用
3,7,8-Trimethoxy-1,2-dihydronaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3,7,8-Trimethoxy-1,2-dihydronaphthalene involves its interaction with molecular targets and pathways within biological systems. The compound’s methoxy groups and aromatic structure allow it to interact with enzymes, receptors, and other biomolecules, potentially leading to various biological effects. For example, its interaction with cellular enzymes may result in the inhibition of specific metabolic pathways, contributing to its antimicrobial or anticancer activities.
相似化合物的比较
Similar Compounds
1,2,3-Trimethoxybenzene: Similar in having three methoxy groups but differs in the core aromatic structure.
3,4,5-Trimethoxyphenethylamine: Contains three methoxy groups and an ethylamine side chain, differing in both structure and function.
6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone: Another methoxy-substituted aromatic compound with different functional groups and biological activities.
Uniqueness
3,7,8-Trimethoxy-1,2-dihydronaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties
属性
CAS 编号 |
111819-13-7 |
|---|---|
分子式 |
C13H16O3 |
分子量 |
220.26 g/mol |
IUPAC 名称 |
3,7,8-trimethoxy-1,2-dihydronaphthalene |
InChI |
InChI=1S/C13H16O3/c1-14-10-5-6-11-9(8-10)4-7-12(15-2)13(11)16-3/h4,7-8H,5-6H2,1-3H3 |
InChI 键 |
LEFFKLVOBKTMEC-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(CC1)C(=C(C=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[[4-Hydroxy-1-(phenylmethyl)-4-piperidinyl]methyl]-2(1H)-pyridinone](/img/structure/B13930420.png)


![Propan-1,3-dioic acid, di[3-methylbutyl] ester](/img/structure/B13930441.png)






![3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-ol](/img/structure/B13930492.png)
![N-(4-methoxyphenyl)-4-(6-(tetrahydro-2H-pyran-4-ylamino)imidazo[1,2-b]pyridazin-3-yl)benzamide](/img/structure/B13930505.png)
